molecular formula C27H30O4 B14178063 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal CAS No. 919770-05-1

6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal

Cat. No.: B14178063
CAS No.: 919770-05-1
M. Wt: 418.5 g/mol
InChI Key: YQNWTKAHFKPDGZ-UHFFFAOYSA-N
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Description

6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is an organic compound with a complex structure characterized by the presence of multiple aromatic rings and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a Grignard reagent. This intermediate is then reacted with hexanal under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products Formed

    Oxidation: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanoic acid.

    Reduction: 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

919770-05-1

Molecular Formula

C27H30O4

Molecular Weight

418.5 g/mol

IUPAC Name

6-[bis(4-methoxyphenyl)-phenylmethoxy]hexanal

InChI

InChI=1S/C27H30O4/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-20H,3-4,8-9,21H2,1-2H3

InChI Key

YQNWTKAHFKPDGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=O

Origin of Product

United States

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